(2-(tert-Butyl)phenyl)hydrazine
Description
(2-(tert-Butyl)phenyl)hydrazine is a substituted hydrazine derivative featuring a tert-butyl group at the ortho position of a phenyl ring. This structural modification introduces significant steric hindrance and electronic effects, distinguishing it from simpler hydrazines like phenylhydrazine. Synthetically, it is often prepared via reactions involving hydrazine hydrate with tert-butyl-substituted precursors, such as tert-butyl carbamate derivatives, under reflux conditions .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(2-tert-butylphenyl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-6-4-5-7-9(8)12-11/h4-7,12H,11H2,1-3H3 |
InChI Key |
ISGUKINNMMCBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)phenyl)hydrazine typically involves the reaction of 2-(tert-butyl)aniline with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 2-(tert-Butyl)aniline.
Reagent: Hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the production of (2-(tert-Butyl)phenyl)hydrazine may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: (2-(tert-Butyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated compounds or acyl chlorides under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines or hydrazides.
Scientific Research Applications
(2-(tert-Butyl)phenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: Employed in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which (2-(tert-Butyl)phenyl)hydrazine exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Below is a comparative analysis of (2-(tert-Butyl)phenyl)hydrazine with other hydrazine-based compounds, focusing on molecular features, synthesis, and applications.
Structural and Molecular Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
